N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C15H20F3NO2S and its molecular weight is 335.39. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism in Preclinical Studies
One application in scientific research involves the pharmacokinetics and metabolism of compounds similar to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide. For instance, S-1, a potent selective androgen receptor modulator (SARM), which shares a similar complex structure, was examined in rats to determine its pharmacokinetics and metabolism, revealing insights into its potential therapeutic applications for androgen-dependent diseases. The study demonstrated S-1's low clearance, moderate volume of distribution, terminal half-life, oral bioavailability, and extensive metabolism, highlighting the importance of understanding a compound's behavior in the body for therapeutic development (Di Wu et al., 2006).
Metabolite Identification and Toxicity Studies
Research also extends to the detection of metabolites and the assessment of potential toxic effects. For example, the metabolism of flutamide, a nonsteroidal antiandrogen, was studied to identify new metabolites and investigate the mechanisms of its occasional hepatic dysfunction. This type of study is crucial for understanding how drug metabolites contribute to both therapeutic effects and adverse reactions, such as hepatotoxicity, in treatments involving complex propanamides (R. Goda et al., 2006).
Chemical Structure and Activity Relationship Studies
Further, the exploration of structure-activity relationships (SAR) in compounds with similar structures provides valuable information on how chemical modifications can influence biological activity. For instance, studies on (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones, which share functional groups with the compound , have led to the development of potent antihyperglycemic agents. These studies not only enhance our understanding of chemical interactions at the molecular level but also pave the way for the creation of more effective and selective therapeutic agents (K. Kees et al., 1996).
Quantum Chemical Studies for Drug Design
Quantum chemical studies offer insights into the molecular properties of drugs, aiding in the design of compounds with optimal therapeutic profiles. Research on bicalutamide, an oral medication for prostate cancer treatment, involved quantum chemical analyses to evaluate its steric energy and predict its interactions with androgen receptors. Such studies are instrumental in drug design, enabling the optimization of drug-receptor interactions for improved efficacy and reduced side effects (I. Otuokere & F. J. Amaku, 2015).
Preclinical Characterization for Hormonal Male Contraception
Another research application involves the preclinical characterization of selective androgen receptor modulators (SARMs) like S-23 for hormonal male contraception. Studies focusing on the pharmacologic effects, tissue selectivity, and reversible infertility provide a foundation for developing novel contraceptives that target androgen receptors with minimal side effects, demonstrating the compound's potential in reproductive health research (Amanda Jones et al., 2009).
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S/c1-14(21,10-22-2)9-19-13(20)8-5-11-3-6-12(7-4-11)15(16,17)18/h3-4,6-7,21H,5,8-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUABZOHGTYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.